molecular formula C17H20ClNO3 B13878048 tert-butyl 4-(4-chlorophenyl)-5-formyl-3,6-dihydro-2H-pyridine-1-carboxylate

tert-butyl 4-(4-chlorophenyl)-5-formyl-3,6-dihydro-2H-pyridine-1-carboxylate

Cat. No.: B13878048
M. Wt: 321.8 g/mol
InChI Key: CBUAXXSXZBMCSW-UHFFFAOYSA-N
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Description

tert-Butyl 4-(4-chlorophenyl)-5-formyl-3,6-dihydro-2H-pyridine-1-carboxylate: is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a tert-butyl ester group, a chlorophenyl group, and a formyl group attached to a dihydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with the preparation of the dihydropyridine ring. One common method involves the Hantzsch dihydropyridine synthesis, which uses an aldehyde, a β-keto ester, and ammonia or an ammonium salt.

    Reaction Conditions: The reaction is usually carried out under reflux conditions in ethanol or another suitable solvent. The reaction mixture is heated to promote the formation of the dihydropyridine ring.

    Chlorophenyl Group Introduction: The chlorophenyl group can be introduced through a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and an appropriate catalyst such as aluminum chloride.

    Formyl Group Introduction: The formyl group can be introduced via a Vilsmeier-Haack reaction using N,N-dimethylformamide and phosphorus oxychloride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The formyl group can undergo oxidation to form a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: 4-(4-chlorophenyl)-5-carboxy-3,6-dihydro-2H-pyridine-1-carboxylate.

    Reduction: 4-(4-chlorophenyl)-5-hydroxymethyl-3,6-dihydro-2H-pyridine-1-carboxylate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Studied for its potential as a ligand in coordination chemistry.

Biology:

  • Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine:

  • Explored as a potential drug candidate due to its structural similarity to known pharmacologically active compounds.

Industry:

  • Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-chlorophenyl)-5-formyl-3,6-dihydro-2H-pyridine-1-carboxylate is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The presence of the formyl group and the chlorophenyl group may play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

  • tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
  • tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
  • 4-tert-Butyl-4-chlorobutyrophenone

Comparison:

  • Structural Differences: While these compounds share the tert-butyl ester group, they differ in the nature of the substituents attached to the core structure.
  • Unique Features: tert-Butyl 4-(4-chlorophenyl)-5-formyl-3,6-dihydro-2H-pyridine-1-carboxylate is unique due to the presence of both the formyl and chlorophenyl groups, which contribute to its distinct chemical reactivity and potential applications.

Properties

Molecular Formula

C17H20ClNO3

Molecular Weight

321.8 g/mol

IUPAC Name

tert-butyl 4-(4-chlorophenyl)-5-formyl-3,6-dihydro-2H-pyridine-1-carboxylate

InChI

InChI=1S/C17H20ClNO3/c1-17(2,3)22-16(21)19-9-8-15(13(10-19)11-20)12-4-6-14(18)7-5-12/h4-7,11H,8-10H2,1-3H3

InChI Key

CBUAXXSXZBMCSW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=C(C1)C=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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